4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and acetonitrile, with catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve moderate temperatures (25-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound can act as a ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-(3,5-dimethyl-1H-pyrazol-4-yl): This compound shares the pyrazole ring but lacks the pyrimidine and piperazine moieties.
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar in structure but with a benzoic acid group instead of the pyrimidine and piperazine rings.
Uniqueness
The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine lies in its combination of three distinct heterocyclic rings, which confer unique chemical properties and potential biological activities. This structural complexity makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H20N8 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C17H20N8/c1-13-10-14(2)25(22-13)16-11-15(20-12-21-16)23-6-8-24(9-7-23)17-18-4-3-5-19-17/h3-5,10-12H,6-9H2,1-2H3 |
InChI Key |
HFCZPSXTLPUPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC=N4)C |
Origin of Product |
United States |
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